molecular formula C7H12O3 B13533110 3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid

3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid

Cat. No.: B13533110
M. Wt: 144.17 g/mol
InChI Key: CBIVCVWYNYNKTO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxy and methyl-substituted propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by hydrolysis and oxidation steps. The reaction conditions typically require the use of strong acids or bases, along with specific catalysts to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group produces an alcohol.

Scientific Research Applications

3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopropyl group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanoic acid:

    Cyclopropanecarboxylic acid: Contains the cyclopropyl group but does not have the hydroxy and methyl substitutions.

Uniqueness

3-Cyclopropyl-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both the cyclopropyl group and the hydroxy-methyl-substituted propanoic acid structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-cyclopropyl-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C7H12O3/c1-7(10,6(8)9)4-5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9)

InChI Key

CBIVCVWYNYNKTO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC1)(C(=O)O)O

Origin of Product

United States

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